(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid
Beschreibung
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKSNSSNWFKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=C1NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726007 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312368-91-4 | |
| Record name | B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo-pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Various reduced derivatives of the pyrrolo-pyridine core.
Substitution: Coupled products with different aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
One of the most significant applications of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is its role as an inhibitor of specific protein kinases. Notably, it has been studied as a potent inhibitor of MPS1 (Monopolar Spindle 1), a crucial kinase involved in the spindle assembly checkpoint during cell division. MPS1 is often overexpressed in various cancers, making it a target for cancer therapy. Research has shown that compounds based on the pyrrolo[3,2-c]pyridine scaffold can effectively inhibit MPS1 activity, leading to decreased tumor cell proliferation in vitro and in vivo models .
Treatment of Renal and Cardiovascular Diseases
Another promising application lies in the treatment of renal and cardiovascular diseases. The compound has been associated with the modulation of SGK-1 (Serum/Glucocorticoid-regulated Kinase 1), which plays a critical role in electrolyte balance and cell proliferation in renal tissues. By inhibiting SGK-1 activity, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may provide therapeutic benefits for conditions such as chronic renal disease and congestive heart failure .
Protein Labeling and Modification
In biochemical research, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid has been utilized for protein labeling and modification techniques. Its boronic acid functionality allows for selective interactions with diols present in glycoproteins, enabling researchers to study protein dynamics and interactions through various analytical methods such as Western blotting and pull-down assays .
Analytical Chemistry
The compound is also employed in analytical chemistry for quantifying proteins and other biomolecules. Its ability to form stable complexes with specific biomolecules makes it useful for developing assays aimed at detecting or quantifying target proteins in complex biological samples .
Synthesis and Derivative Development
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid typically involves Suzuki coupling reactions, which allow for the incorporation of various aryl groups to enhance its biological activity or selectivity against specific targets . The development of derivatives based on this compound continues to be an active area of research, aiming to optimize potency and reduce off-target effects.
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of cancer cell proliferation and induction of apoptosis . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Pyrrolopyridine-Based Boronic Acids
Key Research Findings
Impact of Boronic Acid Position
- Changing the boronic acid’s position on the pyrrolopyridine scaffold significantly affects biological activity. For example, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid exhibits stronger binding to penicillin-binding proteins (PBPs) compared to aliphatic boronic acids (e.g., compound 7 in ) due to its planar aromatic system .
- In contrast, (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS: 944059-24-9) shows weaker inhibitory activity against PBP1b, likely due to steric hindrance from the 5-position substituent .
Functional Group Modifications
- Methylation: The methylated analog (1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid (CAS: 1430237-52-7) demonstrates improved metabolic stability compared to non-methylated variants, making it more suitable for in vivo studies .
- Carboxylic Acid vs. Boronic Acid : Replacing the boronic acid group with a carboxylic acid (e.g., 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid) reduces tubulin polymerization inhibition. For instance, compound 13c (boronic acid) in inhibits tubulin polymerization with IC₅₀ = 21–22 μM, while its carboxylic acid analog (compound 17) is inactive .
Biologische Aktivität
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is characterized by its boronic acid functional group attached to a pyrrolo[3,2-c]pyridine scaffold. This structural configuration is crucial for its interaction with biological targets, particularly in enzyme inhibition.
Anticancer Properties
Research has shown that derivatives of pyrrolo[3,2-c]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, indicating strong potential for therapeutic applications in cancer treatment .
Table 1: FGFR Inhibition Potency of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| 8 | 0.025 | Not reported | Not reported |
In vitro studies indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis and inhibited migration and invasion in breast cancer cell lines (4T1 cells) .
MPS1 Inhibition
Another significant area of research involves the inhibition of the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. The pyrrolo[3,2-c]pyridine scaffold has been optimized to yield potent MPS1 inhibitors with low nanomolar activity. For example, one compound exhibited an IC50 value of 0.006 μM against MPS1 and demonstrated antiproliferative activity in human colon cancer cell lines .
Table 2: MPS1 Inhibition Potency
| Compound | MPS1 IC50 (μM) | Cellular GI50 (μM) |
|---|---|---|
| 8 | 0.025 | 0.55 |
| 39 | 0.60 | Not reported |
Case Studies
A study focusing on the analgesic properties of pyrrolo[3,4-c]pyridine derivatives found that certain compounds exhibited significant analgesic effects in animal models, surpassing traditional analgesics like aspirin and morphine in efficacy while maintaining lower toxicity levels .
Table 3: Analgesic Activity in Animal Models
| Compound | Dose (mg/kg) | Reaction Time (s) ± SEM |
|---|---|---|
| Control | 0 | 9.57 ± 1.8 |
| 9 | 300 | 40.0 ± 4.4 |
| 11 | 400 | 40.0 ± 8.5 |
Q & A
Q. What are the standard synthetic routes for preparing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid?
The primary method involves Suzuki-Miyaura cross-coupling, where a halogenated pyrrolopyridine precursor (e.g., 7-bromo-1H-pyrrolo[3,2-c]pyridine) reacts with a boronic acid or ester under palladium catalysis. Typical conditions include Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., K₂CO₃), and a solvent system like dioxane/water at 80–105°C . For example, 4-chlorofuro[3,2-c]pyridine was coupled with boronic acids to yield derivatives, demonstrating the adaptability of this method for related heterocycles .
Q. Which spectroscopic techniques are critical for characterizing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, particularly the boronic acid moiety. Mass spectrometry (MS) validates molecular weight (e.g., 263.19 g/mol for the compound in CAS 1312368-91-4) . Infrared (IR) spectroscopy identifies functional groups like B–O and N–H stretches. Purity (>95%) is typically assessed via HPLC with UV detection .
Q. What methodologies are used to assess the antimicrobial activity of boronic acid-containing heterocycles?
Standard assays include agar diffusion (measuring inhibition zone diameter) and broth microdilution (determining Minimal Inhibitory Concentration, MIC). For example, derivatives of furo[3,2-c]pyridine showed higher efficacy against bacterial strains (e.g., Bacillus subtilis) than fungal strains, with MIC values ranging from 32–128 µg/mL .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to minimize byproducts like dimeric adducts?
Dimerization (e.g., formation of 4-(furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine in related studies) can occur due to competing homocoupling. Optimization strategies include:
- Catalyst selection : PdCl₂(dppf) reduces side reactions compared to Pd(PPh₃)₄ .
- Stoichiometry : Limiting the halogenated precursor to 1 equivalent prevents excess substrate from participating in unintended pathways .
- Temperature control : Lower temperatures (e.g., 80°C) favor selective cross-coupling over homocoupling .
Q. How can computational methods aid in designing (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid derivatives for targeted drug discovery?
Density Functional Theory (DFT) analyzes boronic acid interactions with biological targets (e.g., hydrogen bonding with catalytic residues in enzymes). Molecular docking predicts binding affinities, as seen in HIV-1 protease inhibitors where phenylboronic acids formed three short hydrogen bonds (2.2 Å) with Asp30, enhancing affinity 20-fold . Rational design may also employ bioisosteric replacement, substituting carboxyl groups with boronic acids to improve metabolic stability .
Q. What challenges arise in quantifying boronic acid purity, and how are they resolved?
Boronic acids are prone to protodeboronation and hydration, complicating HPLC analysis. Solutions include:
Q. How do reaction conditions influence the regioselectivity of functionalizing pyrrolopyridine boronic acids?
Regioselectivity in further derivatization (e.g., electrophilic substitution) depends on:
- Electronic effects : The electron-deficient pyrrolopyridine core directs electrophiles to the nitrogen-rich positions (e.g., C-3 or C-5).
- Protecting groups : Using Boc-protection on the pyrrole nitrogen (e.g., 1-tert-butoxycarbonyl derivatives) can shift reactivity to the pyridine ring .
Q. What strategies identify biological targets for boronic acid-containing compounds in therapeutic research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
